molecular formula C7H5FN2 B12964304 5-Fluoro-2-methylisonicotinonitrile

5-Fluoro-2-methylisonicotinonitrile

Cat. No.: B12964304
M. Wt: 136.13 g/mol
InChI Key: IEGGSIYHDWJFSM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylisonicotinonitrile is a fluorinated organic compound with the molecular formula C7H5FN2. It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylisonicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-methylisonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the nitration of fluorinated benzotrifluoride derivatives in a continuous-flow millireactor system has been reported to achieve high yields and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Fluoro-2-methylisonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylisonicotinonitrile
  • 5-Fluoro-2-nitrobenzotrifluoride
  • Fluoropyridines

Comparison

Compared to other fluorinated pyridines, 5-Fluoro-2-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoro-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3

InChI Key

IEGGSIYHDWJFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)C#N

Origin of Product

United States

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